

Crimidine: A Technical and Scientific Deep-Dive

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Compound of Interest

Compound Name: *Crimidine*

Cat. No.: *B1669615*

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Introduction

Crimidine, scientifically known as 2-chloro-N,N,6-trimethylpyrimidin-4-amine, is a potent convulsant poison historically used as a rodenticide.^{[1][2]} Its high toxicity and rapid action are attributed to its mechanism as a vitamin B6 antagonist.^{[3][4]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and toxicological profile of **Crimidine**, including detailed experimental protocols for key analyses.

Chemical Structure and Identification

Crimidine is a substituted pyrimidine with a chlorine atom at the 2-position, a dimethylamino group at the 4-position, and a methyl group at the 6-position.^{[4][5]}

Identifier	Value
IUPAC Name	2-chloro-N,N,6-trimethylpyrimidin-4-amine[5]
CAS Number	535-89-7[6]
Molecular Formula	C ₇ H ₁₀ ClN ₃ [6]
Molecular Weight	171.63 g/mol [6]
SMILES String	CC1=CC(=NC(=N1)Cl)N(C)C[5]
InChI Key	HJIUPFPPIEBPYIE-UHFFFAOYSA-N[5]
Synonyms	Castrix, W-491, 2-Chloro-4-dimethylamino-6-methylpyrimidine[5][7]

Physicochemical Properties

Crimidine is a colorless to brown waxy solid.[2] A summary of its key physicochemical properties is presented below.

Property	Value	Reference
Melting Point	87 °C	[2][8]
Boiling Point	140-147 °C at 4 mmHg	[3]
Water Solubility	Slightly soluble	[2]
Solubility in Organic Solvents	Soluble in chloroform and methanol	[2]

Synthesis of Crimidine

The synthesis of **Crimidine** (2-chloro-N,N,6-trimethylpyrimidin-4-amine) is achieved through the chlorination of N,N,6-trimethylpyrimidin-4-amine. While a specific detailed protocol for this exact transformation is not readily available in the searched literature, a general procedure for the chlorination of similar pyrimidine derivatives can be adapted. This typically involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene (COCl₂).[9][10]

Experimental Protocol: General Chlorination of a Hydroxypyrimidine

This is a representative protocol for a related class of compounds and should be adapted and optimized for the specific synthesis of **Crimidine**.

Materials:

- N,N,6-trimethylpyrimidin-4-ol (precursor)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylaniline (or other suitable base)
- Inert solvent (e.g., toluene, acetonitrile)
- Ice bath
- Heating mantle with stirrer
- Round-bottom flask with reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N,N,6-trimethylpyrimidin-4-ol in an inert solvent.
- Cool the mixture in an ice bath.
- Slowly add N,N-dimethylaniline to the cooled suspension with stirring.

- Add phosphorus oxychloride dropwise to the mixture, maintaining the temperature below 10 °C.
- After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 2-chloro-N,N,6-trimethylpyrimidin-4-amine.

Logical Workflow for **Crimidine** Synthesis



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Caption: General workflow for the synthesis of **Crimidine**.

Mechanism of Action: Vitamin B6 Antagonism

The primary mechanism of **Crimidine**'s toxicity is its action as an antagonist of vitamin B6.^{[3][4]} Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), is a crucial cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis. **Crimidine** is thought to inhibit pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to the active PLP.^{[11][12]} This inhibition leads to a deficiency of PLP, disrupting the function of PLP-dependent enzymes, most notably glutamic acid decarboxylase (GAD). GAD is essential for the synthesis of the inhibitory neurotransmitter gamma-

aminobutyric acid (GABA). Reduced GABA levels in the central nervous system lead to hyperexcitability and the characteristic convulsions observed in **Crimidine** poisoning.[12]

Experimental Protocol: Pyridoxal Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of a compound on pyridoxal kinase activity.

Materials:

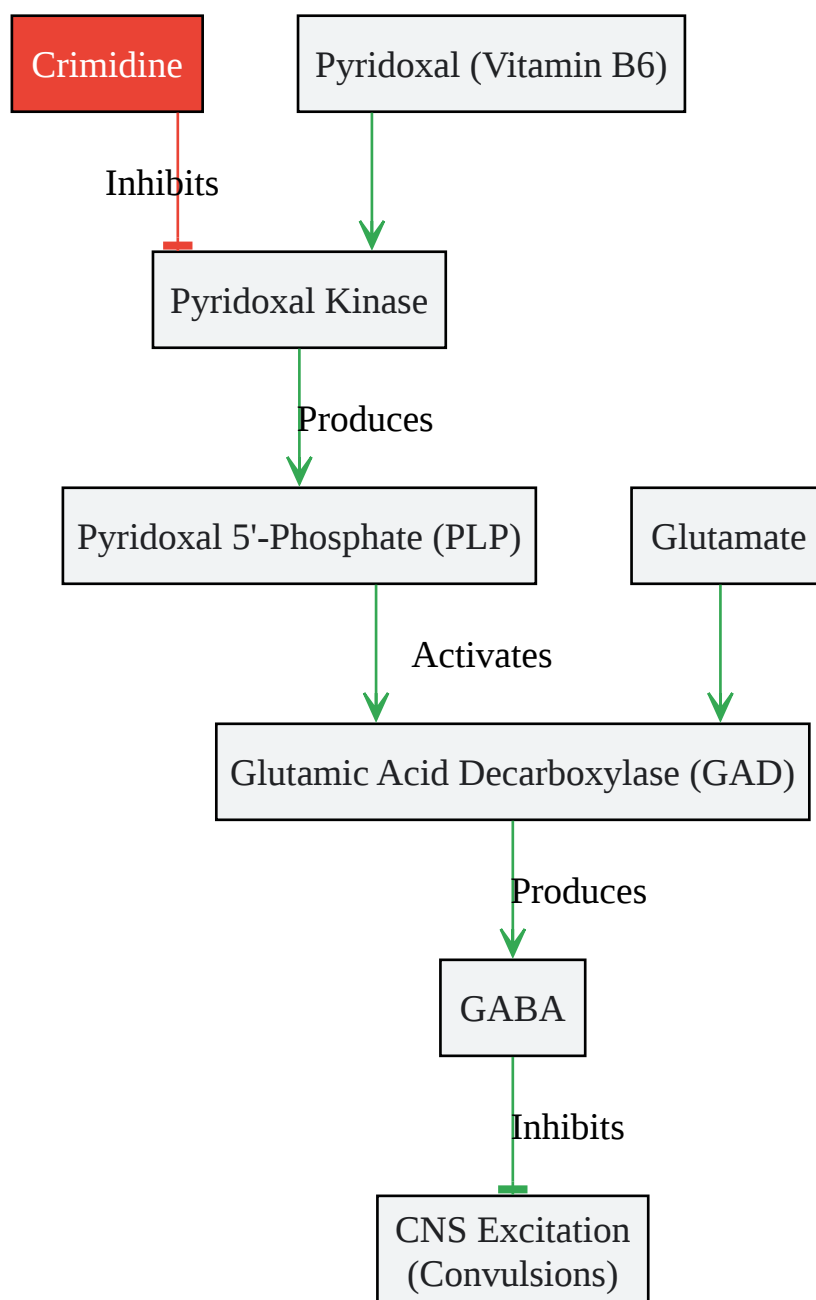
- Purified pyridoxal kinase
- Pyridoxal (substrate)
- ATP (co-substrate)
- **Crimidine** (test inhibitor)
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
- Detection reagent (e.g., a reagent that reacts with the product, pyridoxal 5'-phosphate, to produce a measurable signal, or an HPLC-based method to quantify PLP)
- Microplate reader or HPLC system
- 96-well plates

Procedure:

- Prepare a series of dilutions of **Crimidine** in the reaction buffer.
- In a 96-well plate, add the reaction buffer, ATP, and the various concentrations of **Crimidine**.
- Initiate the enzymatic reaction by adding pyridoxal to each well. Include control wells with no inhibitor and wells with no enzyme (background).
- Incubate the plate at a constant temperature (e.g., 37 °C) for a specific period.

- Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
- Measure the amount of pyridoxal 5'-phosphate formed. This can be done spectrophotometrically, fluorometrically, or by a chromatographic method such as HPLC.[\[13\]](#)
[\[14\]](#)
- Plot the enzyme activity as a function of the inhibitor concentration.
- Calculate the IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway of **Crimidine**'s Neurotoxicity



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Caption: **Crimidine** inhibits pyridoxal kinase, leading to reduced GABA synthesis and CNS excitation.

Toxicological Profile

Crimidine is classified as a super toxic substance, with a probable oral lethal dose in humans of less than 5 mg/kg.[2]

Acute Toxicity Data (LD₅₀)

Species	Route of Administration	LD ₅₀ (mg/kg)	Reference
Rat	Oral	1.25 ± 0.10	[2]
Mouse	Oral	1.2	[2]
Guinea Pig	Intraperitoneal	2.66 ± 0.10	[2]

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Determination (Following OECD Guideline 423)

This protocol is a summary of the Acute Toxic Class Method, which is a preferred alternative to the classical LD₅₀ test to reduce animal usage.[1][3][5]

Test Animals:

- Healthy, young adult rats of a single sex (usually females), nulliparous, and non-pregnant.

Housing and Feeding Conditions:

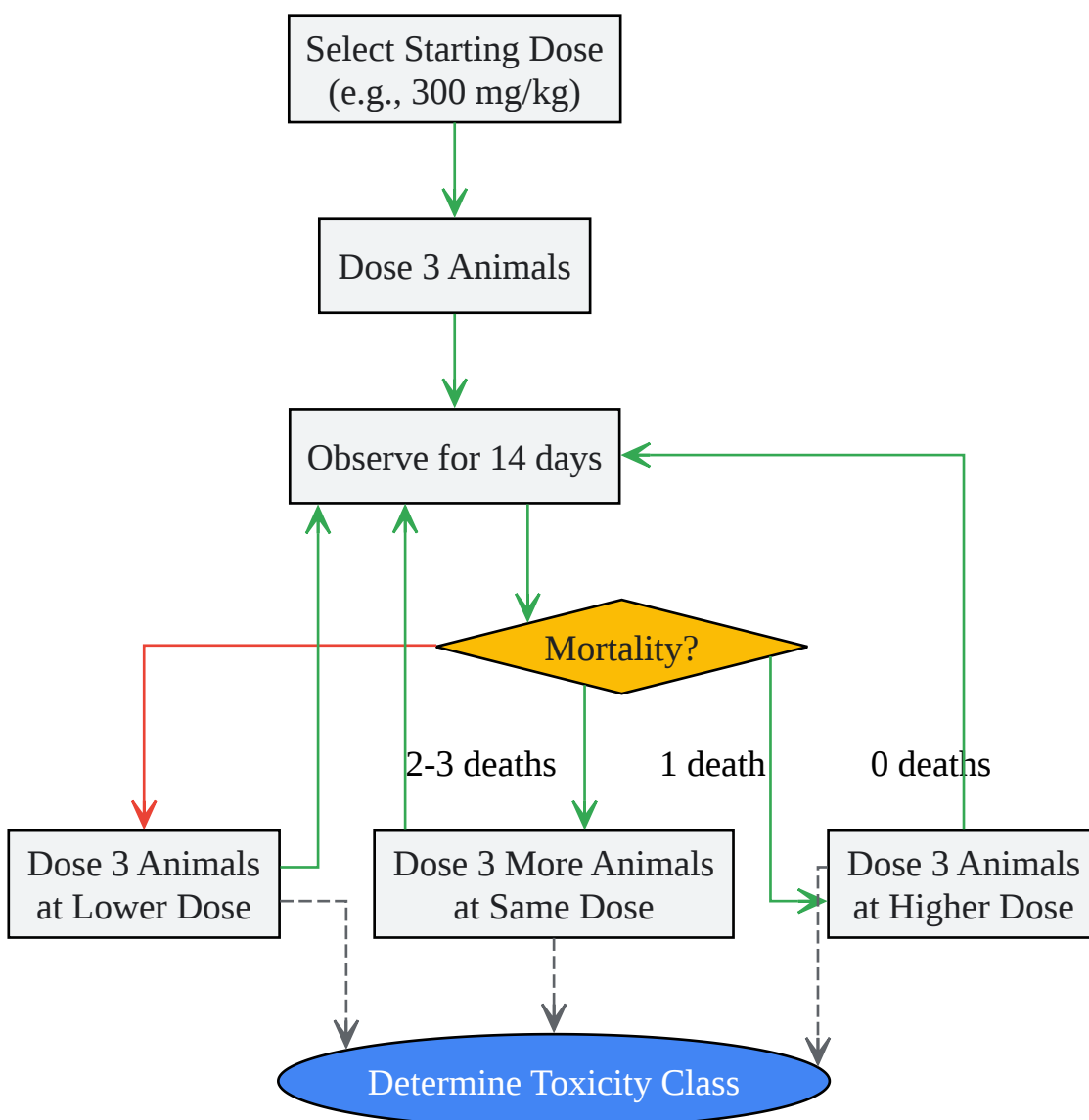
- Animals are housed in standard cages with appropriate environmental conditions (temperature, humidity, light cycle).
- Standard laboratory diet and drinking water are provided ad libitum.

Procedure:

- Dose Selection: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on available information about the substance's toxicity.
- Administration: The test substance is administered in a single dose by gavage to a group of three animals.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

- Stepwise Dosing:
 - If mortality occurs in two or three animals, the test is repeated with a lower dose.
 - If one animal dies, the test is repeated with the same dose.
 - If no mortality occurs, the test is repeated with a higher dose.
- Endpoint: The test is stopped when a dose that causes mortality in at least two animals is identified, or when no mortality is observed at the highest dose level. The result allows for the classification of the substance into a specific toxicity class.

Experimental Workflow for Acute Oral Toxicity Testing



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